molecular formula C19H22N4O4 B4164132 4-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide

4-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide

Cat. No. B4164132
M. Wt: 370.4 g/mol
InChI Key: GQYVNBZYWISKPY-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide, also known as MNPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNPN belongs to the class of nitroaromatic compounds and has been synthesized using various methods.

Scientific Research Applications

4-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 4-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. 4-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 4-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of 4-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide is not fully understood. However, studies have shown that 4-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide exerts its effects by inhibiting various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 4-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide has also been shown to activate the JNK pathway, which plays a role in apoptosis.
Biochemical and Physiological Effects:
4-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide has been shown to have various biochemical and physiological effects, including inhibiting cell proliferation, inducing apoptosis, and reducing inflammation. 4-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inhibiting the aggregation of amyloid-beta protein.

Advantages and Limitations for Lab Experiments

4-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide has several advantages for lab experiments, including its high purity and stability. 4-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide is also readily available and can be synthesized using various methods. However, 4-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

4-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide has several potential future directions for scientific research. One direction is to further investigate its therapeutic potential in various diseases, including cancer and neurodegenerative disorders. Another direction is to optimize the synthesis method to obtain higher yields and purity. Furthermore, 4-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide can be modified to improve its solubility and reduce its toxicity, making it more suitable for clinical applications. Finally, 4-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide can be used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 4-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 4-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide has been synthesized using various methods and has been studied extensively for its effects on cancer, inflammation, and neurodegenerative disorders. 4-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide exerts its effects by inhibiting various signaling pathways and has several biochemical and physiological effects. 4-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide has several advantages for lab experiments but also has some limitations. Finally, 4-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide has several potential future directions for scientific research, including investigating its therapeutic potential and optimizing its synthesis method.

properties

IUPAC Name

4-methoxy-N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-21-9-11-22(12-10-21)18-8-5-15(23(25)26)13-17(18)20-19(24)14-3-6-16(27-2)7-4-14/h3-8,13H,9-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYVNBZYWISKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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